molecular formula C9H8F2N2 B15246922 2-(Difluoromethyl)-1H-indol-4-amine

2-(Difluoromethyl)-1H-indol-4-amine

Cat. No.: B15246922
M. Wt: 182.17 g/mol
InChI Key: KRELYMATFRAIHN-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-1H-indol-4-amine is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of the difluoromethyl group in this compound enhances its chemical properties, making it a valuable molecule for various scientific research applications.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-1H-indol-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-1H-indol-4-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to target proteins, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)-1H-indol-4-amine: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.

    2-(Methyl)-1H-indol-4-amine: Contains a methyl group instead of a difluoromethyl group.

    2-(Chloromethyl)-1H-indol-4-amine: Contains a chloromethyl group instead of a difluoromethyl group.

Uniqueness

The presence of the difluoromethyl group in 2-(Difluoromethyl)-1H-indol-4-amine imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s biological activity and make it a valuable molecule for various applications .

Properties

Molecular Formula

C9H8F2N2

Molecular Weight

182.17 g/mol

IUPAC Name

2-(difluoromethyl)-1H-indol-4-amine

InChI

InChI=1S/C9H8F2N2/c10-9(11)8-4-5-6(12)2-1-3-7(5)13-8/h1-4,9,13H,12H2

InChI Key

KRELYMATFRAIHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=C(NC2=C1)C(F)F)N

Origin of Product

United States

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